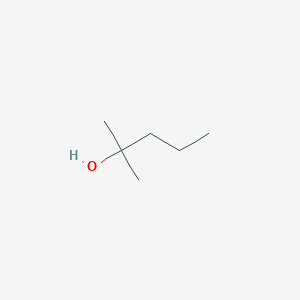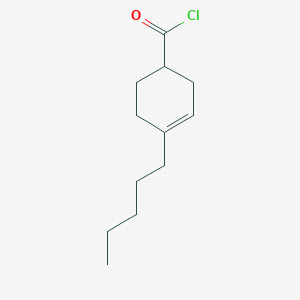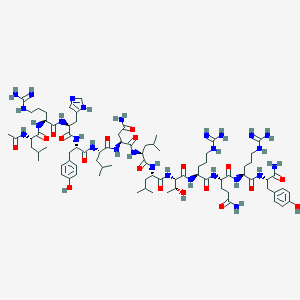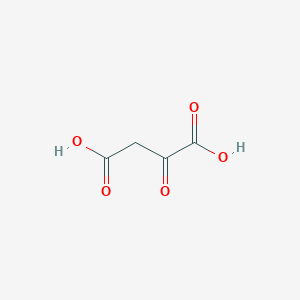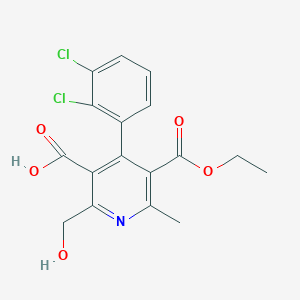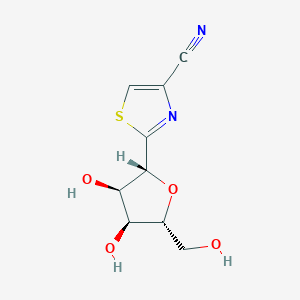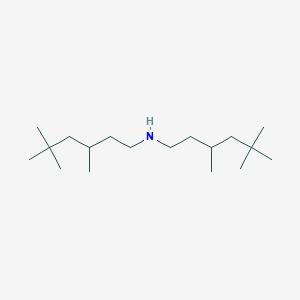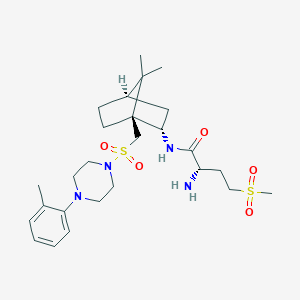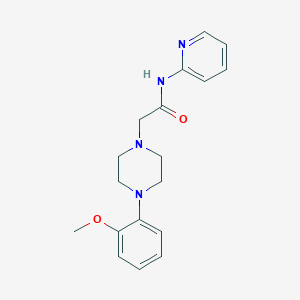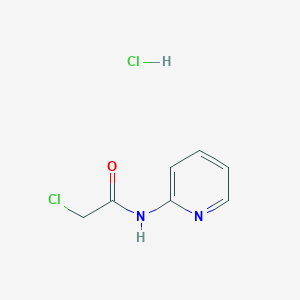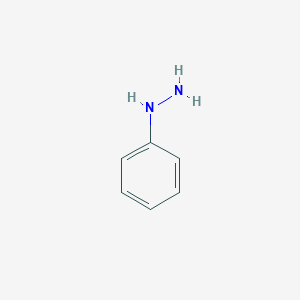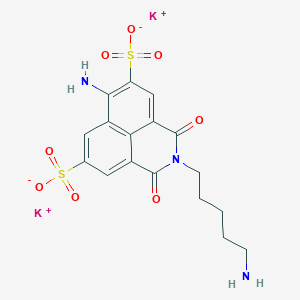
Lucifer Yellow Cadaverine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lucifer Yellow Cadaverine involves several steps:
Reaction of p-nitrotoluene with sulfite salts: to produce p-nitrophenylsulfonamide.
Oxidation of p-nitrophenylsulfonamide with thallium formate: to yield 6,8-dithiophenyl-2,4-dinitropyrido[4,5]imidazole.
Reaction of 6,8-dithiophenyl-2,4-dinitropyrido[4,5]imidazole with dipotassium carbonate: to form the final product.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained as a powder and is stored at room temperature .
化学反应分析
Types of Reactions
Lucifer Yellow Cadaverine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Used for oxidation reactions.
Reducing agents: Employed in reduction reactions.
Substituting agents: Utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学研究应用
Lucifer Yellow Cadaverine is extensively used in scientific research, particularly in:
Chemistry: As a fluorescent probe for studying molecular interactions.
Biology: For tracing and visualizing cells, especially in neuronal studies.
Medicine: Used in diagnostic imaging and research on cellular processes.
Industry: Applied in the development of fluorescent dyes and markers
作用机制
The compound exerts its effects through its strong fluorescent properties. It is retained within cells, allowing researchers to visualize cellular structures and functions. The molecular targets include cellular components that interact with the dye, enabling detailed studies of cellular morphology and connectivity .
相似化合物的比较
Similar Compounds
Lucifer Yellow CH potassium salt: Similar in structure but differs in the counterion.
Lucifer Yellow carbohydrazide potassium salt: Contains a carbohydrazide group instead of the amino groups.
Lucifer Yellow VS: Contains a different functional group, affecting its binding properties
Uniqueness
Lucifer Yellow Cadaverine is unique due to its exceptional retention within cells and its bright yellow fluorescence. These properties make it particularly useful for long-term studies of cellular structures and functions .
属性
IUPAC Name |
dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIPDJYRQVEOI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17K2N3O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B124082.png)
